![molecular formula C16H13N3O2S B5690147 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the regulation of insulin signaling, energy homeostasis, and other physiological processes.
作用機序
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide leads to increased insulin sensitivity. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide binds to the catalytic site of PTP1B and inhibits its activity, leading to increased insulin receptor phosphorylation and downstream signaling. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of other protein tyrosine phosphatases, including SHP-2 and TCPTP, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of other protein tyrosine phosphatases. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potency and selectivity for PTP1B, which allows for specific inhibition of this enzyme. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to be effective in animal models of diabetes, obesity, and cancer, suggesting its potential as a therapeutic agent. However, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide. One direction is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential. Another direction is the investigation of the effects of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide on other protein tyrosine phosphatases and signaling pathways, which may reveal new therapeutic targets. Finally, the use of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide in combination with other drugs may enhance its therapeutic effects in various diseases.
合成法
The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylpyridine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone to form the desired product. The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been reported in several publications, and the compound has been synthesized using different methods with varying yields.
科学的研究の応用
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B has been shown to be a negative regulator of insulin signaling, and its inhibition by 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to improve insulin sensitivity in animal models of diabetes and obesity. In addition, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-11-6-2-3-7-12(11)21-14(10)15(20)19-16(22)18-13-8-4-5-9-17-13/h2-9H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMXKUUSOQHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

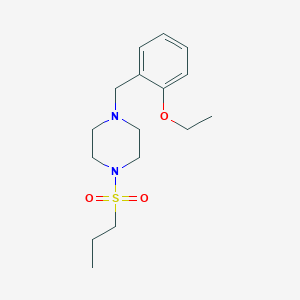
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
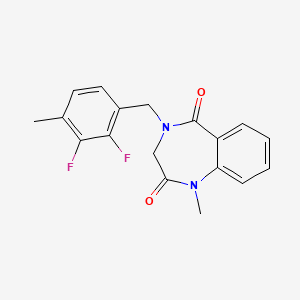
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
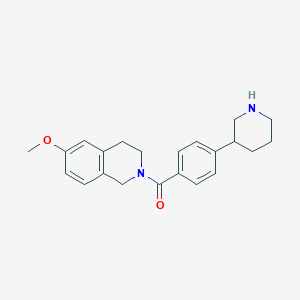
![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)
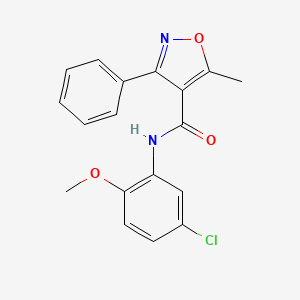
![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
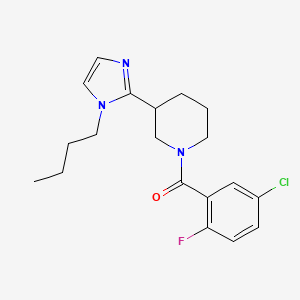
![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)